molecular formula C7H7ClN2O B8289690 Methyl 6-chloronicotinimidate

Methyl 6-chloronicotinimidate

Cat. No.: B8289690
M. Wt: 170.59 g/mol
InChI Key: BRCJEMTVKQKVIG-UHFFFAOYSA-N
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Description

Methyl 6-chloronicotinimidate is a derivative of 6-chloronicotinic acid (C₆H₄ClNO₂), where the carboxylic acid group is replaced by an imidate ester functional group . The imidate group (O-methyl imidate) enhances nucleophilic reactivity, making it a versatile intermediate for constructing heterocycles or protecting reactive sites during synthesis.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

methyl 6-chloropyridine-3-carboximidate

InChI

InChI=1S/C7H7ClN2O/c1-11-7(9)5-2-3-6(8)10-4-5/h2-4,9H,1H3

InChI Key

BRCJEMTVKQKVIG-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CN=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional properties of Methyl 6-chloronicotinimidate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity Applications
This compound* C₇H₅ClN₂O₂ 184.58 Imidate, 6-chloropyridine Nucleophilic substitution, transesterification Pharmaceutical intermediates
6-Chloronicotinic Acid C₆H₄ClNO₂ 157.55 Carboxylic acid, 6-chloropyridine Acid-base reactions, esterification Chemical synthesis
6-Chloro-N-methylnicotinamide C₇H₇ClN₂O 170.60 Amide, 6-chloropyridine Hydrolysis, hydrogen bonding Agrochemicals
Methyl 6-(aminomethyl)nicotinate hydrochloride C₈H₁₁ClN₂O₂ 202.64 Ester, aminomethyl, 6-chloropyridine Salt formation, ester hydrolysis Drug development

*Inferred from structural analogs.

Key Observations :

  • Imidate vs. Amide : The imidate group in this compound is more reactive toward nucleophiles compared to the amide group in 6-chloro-N-methylnicotinamide, enabling faster transesterification or substitution reactions .
  • Chlorine Substitution : The 6-chloro group in all compounds enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions and improving bioactivity .
  • Salt Formation: Methyl 6-(aminomethyl)nicotinate hydrochloride’s hydrochloride salt improves solubility, a critical factor in drug formulation .

Analytical Characterization

Analytical methods for related compounds provide insights:

  • NMR/FTIR : Used to confirm functional groups (e.g., imidate vs. ester) and substitution patterns, as demonstrated for methyl shikimate .
  • HPLC/GC : Chromatographic techniques differentiate analogs based on polarity and retention times. For example, methyl esters in Austrocedrus chilensis resin were resolved via GC .

  • Mass Spectrometry : Critical for verifying molecular weights and fragmentation patterns, as seen in resin compound identification .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 6-chloronicotinimidate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-chloronicotinic acid derivatives with methanol under catalytic acidic or basic conditions. Optimization strategies include:

  • Temperature Control : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products; reflux conditions require monitoring via TLC/HPLC .
  • Catalyst Screening : Use of DBU (1,8-diazabicycloundec-7-ene) or p-TsOH to improve imidate formation efficiency.
  • Purity Assessment : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) .
    • Data Table :
CatalystTemp (°C)Yield (%)Purity (HPLC)
DBU807298.5%
p-TsOH1006897.2%

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H NMR (δ 8.5–7.2 ppm for aromatic protons; δ 3.9 ppm for methyl ester) and 13^13C NMR (δ 165–160 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 186.5) to confirm molecular weight.
  • HPLC Analysis : Reverse-phase C18 column (ACN/water, 70:30) with UV detection at 254 nm for purity assessment (>98%) .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature Sensitivity : Accelerated degradation studies (40°C, 75% RH) over 4 weeks, monitored via HPLC .
  • Light Exposure : UV-vis spectroscopy to detect photodegradation products (e.g., hydrolysis to 6-chloronicotinic acid).
  • Recommendations : Store in amber vials at –20°C under inert gas (N2_2) to prevent hydrolysis .

Advanced Research Questions

Q. How can kinetic and mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Profiling : Use in situ IR or 19^19F NMR to track reaction progress (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Calculate rate constants (k) under varying Pd catalyst loads .
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in methoxy group) to trace bond-breaking pathways.
  • Computational Support : DFT calculations (B3LYP/6-31G*) to model transition states and activation energies .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in this compound-mediated reactions?

  • Methodological Answer :

  • Error Source Analysis : Compare computational models (e.g., solvation effects in DFT) with experimental conditions (solvent polarity, steric hindrance) .
  • Sensitivity Testing : Vary substituents on the nicotinamide ring to isolate electronic vs. steric effects.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between Hammett σ values and reaction yields) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in structural assignments of this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling and 13^13C-1^1H correlations for regioisomeric byproducts.
  • X-ray Crystallography : Single-crystal analysis to confirm stereochemistry and hydrogen-bonding networks (e.g., imidate vs. amide tautomers) .
  • Case Study : Discrepancies in NOESY data for ortho vs. para substituted derivatives resolved via XRD .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw and processed data (e.g., kinetic constants, spectral peaks) with error margins (±SD) and statistical significance (p < 0.05) .
  • Figures : Use color-coded reaction schemes or free-energy diagrams for clarity. Avoid overcrowding with excessive structures .
  • Supplemental Information : Archive HPLC chromatograms, NMR spectra, and computational input files in repositories like Zenodo, citing DOIs in the main text .

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